molecular formula C8H4Br2ClFO B1411249 2',3'-Dibromo-6'-fluorophenacyl chloride CAS No. 1807033-68-6

2',3'-Dibromo-6'-fluorophenacyl chloride

Cat. No.: B1411249
CAS No.: 1807033-68-6
M. Wt: 330.37 g/mol
InChI Key: IXNFGYOQPKWKNC-UHFFFAOYSA-N
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Description

2’,3’-Dibromo-6’-fluorophenacyl chloride is a chemical compound with the molecular formula C8H4Br2ClFO. It is known for its applications in various fields, including organic synthesis and material science. The compound is characterized by the presence of bromine, fluorine, and chlorine atoms attached to a phenacyl group, making it a versatile reagent in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-Dibromo-6’-fluorophenacyl chloride typically involves the bromination and chlorination of fluorophenacyl derivatives. One common method includes the bromination of 6’-fluorophenacyl chloride using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 2’ and 3’ positions.

Industrial Production Methods: Industrial production of 2’,3’-Dibromo-6’-fluorophenacyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified through recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: 2’,3’-Dibromo-6’-fluorophenacyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can be used in coupling reactions to form complex organic molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 2’,3’-dibromo-6’-fluorophenacyl alcohol.

Scientific Research Applications

2’,3’-Dibromo-6’-fluorophenacyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce bromine and fluorine atoms into aromatic compounds.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.

    Industry: The compound is used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2’,3’-Dibromo-6’-fluorophenacyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (bromine, fluorine, and chlorine) on the phenacyl group enhances its electrophilic character, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new carbon-carbon and carbon-heteroatom bonds.

Comparison with Similar Compounds

    2,3’-Dibromo-4’-fluoroacetophenone: Similar in structure but lacks the chlorine atom.

    2,6-Dibromophenol: Contains bromine atoms but lacks the fluorine and chlorine atoms.

    4-Fluorophenylboronic acid: Contains a fluorine atom but lacks bromine and chlorine atoms.

Uniqueness: 2’,3’-Dibromo-6’-fluorophenacyl chloride is unique due to the presence of three different halogen atoms (bromine, fluorine, and chlorine) on the phenacyl group. This unique combination of halogens imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in synthetic chemistry.

Properties

IUPAC Name

2-chloro-1-(2,3-dibromo-6-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2ClFO/c9-4-1-2-5(12)7(8(4)10)6(13)3-11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXNFGYOQPKWKNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C(=O)CCl)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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